Cas no 96-99-1 (4-Chloro-3-nitrobenzoic acid)

4-Chloro-3-nitrobenzoic acid structure
4-Chloro-3-nitrobenzoic acid structure
4-Chloro-3-nitrobenzoic acid
96-99-1
C7H4ClNO4
201.563961029053
MFCD00007079
34886
7320

4-Chloro-3-nitrobenzoic acid Properties

Names and Identifiers

    • 4-Chloro-3-nitrobenzoic acid
    • 4-Chloro-3-Nitobenzoic Acid
    • 3-Nitro-4-Chloro Benzoic Acid
    • DB-1
    • 3-Nitro-4-chlorobenzoic acid
    • 4-Chloro-3-nitrobenzoic acid (ACI)
    • 6-Chloro-3-carboxynitrobenzene
    • NSC 8440
    • 4-Chloro-3-nitrobenzoic acid,99%
    • CCRIS 3126
    • DTXSID7059143
    • AH-034/32829030
    • Q22583093
    • 4-chloro-3-nitro-benzoic acid
    • MFCD00007079
    • AKOS000118996
    • para-chloro-meta-nitrobenzoate
    • CS-0010078
    • 4-Chloro-3-nitrobenzoicAcid
    • HY-20559
    • 4-chloro-3-nitro-benzoate
    • 6-CHLORO-3-CARBOXYNITROBENZENE
    • CHEMBL2260699
    • BBL009651
    • SR-01000312675-1
    • NS00006594
    • 4-CHLORO-3-NITROBENZOIC ACID
    • 4-09-00-01226 (Beilstein Handbook Reference)
    • WLN: WNR BG EVQ
    • Benzoic acid, 4-chloro-3-nitro-
    • Kyselina 4-chloro-3-nitrobenzoova
    • 4-Chloro-3-nitrobenzoic acid, 98%
    • SR-01000312675
    • Kyselina 4-chloro-3-nitrobenzoova [Czech]
    • NSC8440
    • W-100124
    • F2191-0233
    • SCHEMBL6101
    • EC 202-550-9
    • BS-4118
    • UNII-0MLZ915Q9K
    • DTXCID3048994
    • NSC-8440
    • Z104472896
    • 96-99-1
    • BRN 0783626
    • BP-21340
    • 0MLZ915Q9K
    • SCHEMBL19334475
    • STK256889
    • EINECS 202-550-9
    • S12288
    • AC-10171
    • EN300-19133
    • +Expand
    • MFCD00007079
    • DFXQXFGFOLXAPO-UHFFFAOYSA-N
    • 1S/C7H4ClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
    • O=C(C1C=C([N+](=O)[O-])C(Cl)=CC=1)O
    • 783626

Computed Properties

  • 200.98300
  • 1
  • 2
  • 2
  • 200.983
  • 13
  • 227
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 83.1A^2

Experimental Properties

  • 2.46960
  • 83.12000
  • 1.6280 (estimate)
  • 371.6±27.0 °C at 760 mmHg
  • 181.0 to 185.0 deg-C
  • 0.0±0.9 mmHg at 25°C
  • 178.5±23.7 °C
  • Light yellow crystalline powder.
  • Soluble in hot water, soluble in alcohol.
  • 1.64

4-Chloro-3-nitrobenzoic acid Security Information

  • GHS07 GHS07
  • DG5425050
  • 2
  • S26-S24/25
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Sealed in dry,Room Temperature
  • 36/37/38
  • Warning
  • Yes

4-Chloro-3-nitrobenzoic acid Customs Data

  • 2918990090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Chloro-3-nitrobenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003LLU-25g
4-Chloro-3-nitrobenzoic acid
96-99-1 98+%
25g
$12.00 2024-04-19
A2B Chem LLC
AB67170-5g
4-chloro-3-nitrobenzoic acid
96-99-1 98%
5g
$10.00 2024-07-18
Aaron
AR003LU6-5g
4-Chloro-3-nitrobenzoic acid
96-99-1 98%
5g
$3.00 2024-05-20
Alichem
A013027547-250mg
4-Chloro-3-nitrobenzoic acid
96-99-1 97%
250mg
$480.00 2023-08-31
Ambeed
A377368-5g
4-Chloro-3-nitrobenzoic acid
96-99-1 98%
5g
$5.0 2023-08-31
Apollo Scientific
OR51729-100g
4-Chloro-3-nitrobenzoic acid
96-99-1 98%
100g
£18.00 2024-05-25
Chemenu
CM157344-10kg
4-Chloro-3-nitrobenzoic acid
96-99-1 95%+
10kg
$102 2024-07-18
Enamine
EN300-19133-0.05g
4-chloro-3-nitrobenzoic acid
96-99-1 97%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D505095-5g
4-Chloro-3-nitrobenzoic acid
96-99-1 97%
5g
$200 2022-10-17
Fluorochem
079099-25g
4-Chloro-3-nitrobenzoic acid
96-99-1 95%
25g
£11.00 2022-03-01

4-Chloro-3-nitrobenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  30 °C; 6 h, 35 °C
Reference
Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate
Quan, Baoxue; Jiang, Wenwei, Journal of the Chemical Society of Pakistan, 2015, 37(4), 755-759

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium nitrate ,  Sulfuric acid ;  rt
Reference
Molecular design, synthesis and cell based HCV replicon assay of novel benzoxazole derivatives
Ismail, M. A. H.; Adel, M.; Ismail, N. S. M.; Abouzid, K. A. M., Drug Research (Stuttgart, 2013, 63(3), 109-120

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  2.5 min, 25 °C
Reference
Process and device for selective nitration of p-chlorobenzoic acid
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 0 °C → 20 °C
1.2 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  20 °C; 5 h, 60 °C
Reference
Synthesis of dabigatran etexilate
Xing, Songsong; Wang, Xiaolei; Zhou, Fugang; Su, Xinjie; Du, Yumin, Zhongguo Yiyao Gongye Zazhi, 2010, 41(5), 321-325

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid ,  Nitric acid Solvents: Dichloromethane ;  0 °C; rt
Reference
Method for preparing dabigatran etexilate intermediate
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Synthesis of a novel dicarboxylic acid containing diazacycloheptatriene
Kamireddy, Audisesha Reddy; Mahalingam, Srinivasan, Chemistry & Industry (London, 1989, (1989), 228-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  20 - 65 °C; 55 - 65 °C; 70 - 75 °C; rt → 25 °C
Reference
Synthesis of poly(2,5-benzimidazole)
, India, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Synthesis and application of alkali clearable disperse dyes derived from alkyl 4-amino-3-nitrobenzoates
Kang, Min Koo; Lee, Bum Hoon; Jaung, Jae Yun, Journal of the Korean Fiber Society, 2001, 38(8), 403-409

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium nitrate Solvents: Acetonitrile ;  > 1 min
1.2 Catalysts: [29H,31H-Phthalocyanine-C,C,C,C-tetrasulfonyl tetrachloridato(2-)-κN29,κN30,κN31… ;  2 - 3 h, 45 - 50 °C
Reference
Copper phthalocyanine tetrasulfonic acid (CuPcS) as an efficient recyclable catalyst for aromatic nitration using sodium nitrate
Patel, Siddharth S.; Patel, Dhaval B.; Poddar, Akhil K.; Patel, Jitesh B.; Rana, Dharmarajsinh N. ; et al, Journal of Molecular Structure, 2023, 1280,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Fuming nitric acid ;  1 h, heated
Reference
Synthesis of 1-heterocyclic aminomethyl-3-(4'-anilino-3'-nitrobenzoyl hydrazono)-2-indolinones as antifilarial and CNS active agents
Beg, M. S. J.; Gupta, S. P., Asian Journal of Chemistry, 2011, 23(4), 1569-1572

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Fuming nitric acid Solvents: Water ;  1 h, heated; cooled
1.2 Reagents: Water
Reference
Synthesis of 1-(N-substituted-carboxamido-2-aminophenyl)-4-methyl-piperazines: D.E.C. analogs and their antifilarial activity-II
Beg, M. S. J.; Singh, B. N.; Raj, Prem, Asian Journal of Chemistry, 2003, , 1343-1346

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ,  Water ;  5 h, 1 atm, 60 °C
Reference
Bio-derived CuO nanocatalyst for oxidation of aldehyde: a greener approach
Tamuly, Chandan; Saikia, Indranirekha; Hazarika, Moushumi; Das, Manash R., RSC Advances, 2014, 4(40), 20636-20640

Synthetic Circuit 13

Reaction Conditions
Reference
Synthesis of polynuclear heterocycles. Part 4. imidazo[4,5-g][3,1]benzoxazinones, imidazo[4,5-g]quinazolinones, imidazo[4,5-g]quinazolinediones, and imidazo[4,5-f]indazolinones
Alkhader, Mohamed A.; Perera, R. Clinton; Sinha, Rajeshwar P.; Smalley, Robert K., Journal of the Chemical Society, 1979, (1979), 1056-62

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium nitrate
Reference
Nitration of some substituted aromatic compounds with potassium nitrate in polyphosphoric acid
Iqbal, Rashid; Rama, Nasim Hasan; Haq, Muhammad Zia Ul; Madhwa, Farag Ali, Journal of the Chemical Society of Pakistan, 1997, 19(2), 141-144

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Fuming nitric acid ;  1 h, reflux
1.2 Reagents: Water ;  0 °C
Reference
Synthesis of methyl-4-anilino-3-amino/amino-acetyl benzoates as anti-filarial agents
Beg, M. S. J.; Singh, B. N.; Raj, Prem, Asian Journal of Chemistry, 2003, 15(1), 519-522

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Poly(4-vinylpyridine) Solvents: Toluene ;  30 min, 125 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, 115 °C
1.3 Reagents: Amberlyst 15 Solvents: Ethanol
Reference
Preparation of arene carboxylic acids via a polymer-supported Krohnke reaction
Brusotti, Gloria; Habermann, Joerg; Azzolina, Ornella; Collina, Simona, Letters in Organic Chemistry, 2006, 3(12), 943-947

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Studies on new process of fast red KD base
Ma, Ying; Meng, Ming-yang; Tan, Li-zhe; Yang, Wen-dong, Jingxi Yu Zhuanyong Huaxuepin, 2003, 11(6), 18-19

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 10 min, rt; 24 h, 50 °C; 50 °C → rt
Reference
Bartoli Indole Synthesis on Solid Supports
Knepper, Kerstin; Brase, Stefan, Organic Letters, 2003, 5(16), 2829-2832

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis of flubendazole
Wang, Baojun; Li, Ping, Yiyao Gongye, 1983, (11), 1-2

Synthetic Circuit 20

Reaction Conditions
Reference
Optimization and anti-inflammatory evaluation of methyl gallate derivatives as a myeloid differentiation protein 2 inhibitor
Qiu, Yinda; Xiao, Zhongxiang; Wang, Yanyan; Zhang, Dingfang; Zhang, Wenxin; et al, Bioorganic & Medicinal Chemistry, 2019, 27(20),

4-Chloro-3-nitrobenzoic acid Raw materials

4-Chloro-3-nitrobenzoic acid Preparation Products

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4-Chloro-3-nitrobenzoic acid Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-99-1)4-Chloro-3-nitrobenzoic acid
sfd16634
99.9%
200kg
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(CAS:96-99-1)4-Chloro-3-nitrobenzoic acid
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1g/5g/10g/100g
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